Piperazine, 1-[(1-pyrrolidinylcarbonyl)methyl]-4-(3,4,5-trimethoxycinnamoyl)-, maleate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of cinepazide maleate involves the reaction of 3,4,5-trimethoxycinnamic acid with a chlorination agent, such as diethyl phosphorochloridate . This reaction is followed by further steps to obtain the final product. The detailed reaction conditions and steps are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production methods for cinepazide maleate typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and potential therapeutic use .
Analyse Chemischer Reaktionen
Reaktionstypen
Cinepazidmaleat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können seine Struktur verändern und möglicherweise seine biologische Aktivität verändern.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Ergebnis und der jeweiligen durchgeführten Reaktion .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann die Oxidation verschiedene oxidierte Derivate liefern, während Substitutionsreaktionen verschiedene substituierte Piperazinderivate erzeugen können .
Wissenschaftliche Forschungsanwendungen
Cinepazidmaleat wird aufgrund seiner vasodilatorischen Eigenschaften in der wissenschaftlichen Forschung häufig verwendet. Einige seiner wichtigsten Anwendungen sind:
Chemie: Als Modellverbindung zur Untersuchung der Kalziumkanalblockadeaktivität und ihrer Auswirkungen auf glatte Gefäßmuskelzellen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und seine potenziellen neuroprotektiven Eigenschaften.
Medizin: Erforscht auf sein therapeutisches Potenzial bei der Behandlung von zerebrovaskulären Erkrankungen, einschließlich ischämischen Schlaganfalls und Hirninfarkts.
Industrie: Anwendung bei der Entwicklung neuer Arzneimittel, die auf Gefäßerkrankungen abzielen .
Wirkmechanismus
Cinepazidmaleat entfaltet seine Wirkung durch Blockierung von Kalziumkanälen, was zur Entspannung glatter Gefäßmuskelzellen und anschließender Vasodilatation führt. Dieser Mechanismus beinhaltet die Hemmung spannungsabhängiger Kalziumkanäle, wodurch der Kalziumeinstrom in die Zellen reduziert wird. Zu den molekularen Zielen gehören verschiedene Subtypen von Kalziumkanälen, und die beteiligten Signalwege beziehen sich hauptsächlich auf die Kalziumsignalisierung und die Regulation des Gefäßtonus .
Wirkmechanismus
Cinepazide maleate exerts its effects by blocking calcium channels, which leads to the relaxation of vascular smooth muscle cells and subsequent vasodilation. This mechanism involves the inhibition of voltage-dependent calcium channels, reducing calcium influx into the cells. The molecular targets include various subtypes of calcium channels, and the pathways involved are primarily related to calcium signaling and vascular tone regulation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige Verbindungen, die Cinepazidmaleat ähneln, sind:
Cinnarizin: Ein weiterer Kalziumkanalblocker mit vasodilatorischen Eigenschaften.
Flunarizin: Ein Kalziumkanalblocker, der zur Behandlung von Migräne und Schwindel eingesetzt wird.
Nimodipin: Ein Kalziumkanalblocker, der speziell zur Behandlung von zerebralen Vasospasmen eingesetzt wird
Einzigartigkeit
Cinepazidmaleat ist aufgrund seiner spezifischen Struktur als Piperazinderivat und seiner starken vasodilatorischen Wirkung einzigartig. Im Gegensatz zu einigen anderen Kalziumkanalblockern wurde es umfassend auf sein Potenzial zur Behandlung von zerebrovaskulären Erkrankungen untersucht, was es zu einer wertvollen Verbindung sowohl im Forschungs- als auch im therapeutischen Kontext macht .
Biologische Aktivität
Piperazine derivatives have garnered significant attention in pharmacology due to their diverse biological activities. The compound Piperazine, 1-[(1-pyrrolidinylcarbonyl)methyl]-4-(3,4,5-trimethoxycinnamoyl)-, maleate exhibits potential therapeutic properties that merit detailed exploration. This article provides an overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a piperazine core substituted with a pyrrolidinylcarbonyl group and a trimethoxycinnamoyl moiety. Its molecular formula is with a maleate salt form facilitating its solubility and bioavailability.
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit notable antibacterial properties. For instance, studies have demonstrated that certain piperazine compounds show effective inhibition against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 0.96 to 7.81 μg/mL .
Table 1: Antibacterial Activity of Piperazine Derivatives
Compound Name | MIC against Staphylococcus aureus (μg/mL) |
---|---|
Piperazine derivative A | 0.96 |
Piperazine derivative B | 7.81 |
Control (Penicillin) | <0.5 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects, as evidenced by in vitro studies using LPS-induced RAW264.7 macrophages. One study reported that the compound inhibited nitric oxide production significantly at concentrations of 1.0 and 2.0 µg/mL, suggesting its potential as an anti-inflammatory agent .
Table 2: Anti-inflammatory Activity
Concentration (µg/mL) | Inhibition Rate (%) |
---|---|
1.0 | 86.87 |
2.0 | 94.48 |
Antineoplastic Activity
In addition to antimicrobial and anti-inflammatory activities, piperazine derivatives have shown moderate antineoplastic effects against various cancer cell lines, including cervical (HeLa) and gastric (SGC-7901) cancer cells . This highlights the compound's versatility in targeting multiple biological pathways.
Case Studies and Research Findings
- Study on Marine-Derived Alkaloids : A study isolated several piperazine derivatives from marine bacteria, demonstrating their broad-spectrum antibacterial activity and moderate antineoplastic properties . The structural elucidation of these compounds was achieved through NMR and mass spectrometry.
- Structure-Activity Relationship Analysis : Research focusing on the structure-activity relationship (SAR) of piperazine compounds has revealed that modifications to the piperazine ring can significantly enhance biological activity . This underscores the importance of chemical structure in determining the pharmacological profile of these compounds.
- Pharmacological Applications : Piperazine derivatives are being explored for their potential in treating thromboembolic diseases due to their inhibitory effects on specific biological targets such as Factor Xa . This positions them as promising candidates in cardiovascular therapeutics.
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5.C4H4O4/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24;5-3(6)1-2-4(7)8/h6-7,14-15H,4-5,8-13,16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b7-6+;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTJTOKYCAJVMJ-GVTSEVKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26328-04-1, 28044-44-2 | |
Record name | Cinepazide maleate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026328041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-((Pyrrolidin-1-ylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028044442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 26328-04-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291562 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-oxo-2-pyrrolidin-1-ylethyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine monomaleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-[(pyrrolidin-1-ylcarbonyl)methyl]-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.344 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINEPAZIDE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y35B3VA60V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.